Araloside V

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. この化合物は、さまざまな生物活性で知られるサポニンの大きなファミリーの一部です。 アラロシドVは、特に医学と薬理学の分野における潜在的な治療用途のために、大きな関心を集めています。

準備方法

合成経路と反応条件: アラロシドVは、主にタラノキの根から抽出されます . 抽出プロセスには、溶媒抽出、精製、結晶化など、いくつかの手順が含まれます。 この化合物は、ジメチルスルホキシド、ピリジン、メタノール、エタノールなどの溶媒に溶解できます .

工業生産方法: アラロシドVの工業生産には、通常、タラノキの根からの大規模な抽出が含まれます。 このプロセスには以下が含まれます。

収穫: タラノキの根を収集する。

抽出: エタノールやメタノールなどの溶媒を使用してサポニンを抽出する。

精製: クロマトグラフィーなどの技術を使用して化合物を精製する。

化学反応の分析

反応の種類: アラロシドVは、以下を含むさまざまな化学反応を起こします。

酸化: この反応には、酸化剤を使用して、酸素の付加または水素の除去が含まれます。

還元: 還元剤を使用して、水素の付加または酸素の除去を行う。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

生成される主な生成物: これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化はアラロシドVの異なる酸化誘導体をもたらす可能性があり、還元は化合物の還元形態を生成する可能性があります .

4. 科学研究への応用

アラロシドVは、幅広い科学研究への応用を持っています。

化学: トリピテルペノイドサポニンの研究における参照化合物として使用される。

生物学: 細胞プロセスとシグナル伝達経路に対する潜在的な影響について調査されている。

科学的研究の応用

Dermatological Applications

Skin Protection and Repair

Araloside V has been investigated for its potential in skin care formulations. A patent outlines its use in compositions aimed at repairing skin markers damaged by environmental stressors such as fine dust and pollutants. The compound exhibits properties that can normalize damaged skin by inhibiting inflammatory markers like IL-8 and IL-1β, which are involved in skin irritation and inflammation .

Table 1: Effects of this compound on Skin Markers

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| IL-8 Levels | High | Significantly Reduced |

| IL-1β Levels | High | Significantly Reduced |

| Keratin 1 | Low | Increased |

| Keratin 10 | Low | Increased |

Cellular Protection

Oxidative Stress Mitigation

This compound has demonstrated protective effects against oxidative stress in cellular models. Similar compounds have been shown to protect cardiomyoblasts from oxidative damage and endoplasmic reticulum stress . The mechanisms involve modulation of stress-related signaling pathways, suggesting that this compound may enhance cellular resilience against various stressors.

Table 2: Protective Effects of Araloside Compounds Against Oxidative Stress

| Compound | Cell Type | Protective Effect |

|---|---|---|

| Araloside A | H9c2 Cardiomyoblasts | Prevents oxidative damage |

| Araloside C | RAW264.7 Macrophages | Reduces foam cell formation |

| This compound (theoretical) | Various cell types | Potentially mitigates oxidative stress |

Synergistic Effects with Other Compounds

Recent studies have explored the synergistic effects of this compound with other antioxidants like L-ascorbic acid. Such combinations have shown enhanced antioxidant activity, indicating potential for developing more effective therapeutic strategies against oxidative stress-related conditions .

Case Study 1: Skin Irritation Recovery

In a clinical trial involving patients with skin irritation due to environmental factors, topical applications containing this compound significantly improved skin hydration and reduced inflammation markers compared to control treatments. Patients reported subjective improvements in skin comfort levels within two weeks of treatment.

Case Study 2: Cardiovascular Health Improvement

A study utilizing a high-fat diet-induced atherosclerosis model demonstrated that treatment with Araloside C (closely related to this compound) resulted in reduced plaque formation and improved lipid profiles after four weeks of administration. This suggests that similar applications could be explored for this compound.

作用機序

アラロシドVは、いくつかの分子標的と経路を通じて効果を発揮します。

抗炎症作用: プロ炎症性サイトカインの産生を阻害することにより、炎症性経路を調節する。

抗酸化作用: フリーラジカルを捕捉し、酸化ストレスを軽減する。

免疫調節作用: 免疫細胞の活性を調節することにより、免疫応答を強化する

類似の化合物:

アラロシドA: タラノキ由来の別のトリピテルペノイドサポニンであり、抗炎症作用で知られています。

アラロシドVの独自性: アラロシドVは、その特定の分子構造と独特の生物活性のために際立っています。 特に神経衰弱とアテローム性動脈硬化の治療における潜在的な治療用途により、科学研究における重要な化合物の1つとなっています .

類似化合物との比較

Araloside A: Another triterpenoid saponin from Aralia elata, known for its anti-inflammatory properties.

Araloside C: Exhibits cardioprotective effects and is studied for its role in atherosclerosis

Uniqueness of Araloside V: this compound stands out due to its specific molecular structure and unique biological activities. Its potential therapeutic applications, particularly in the treatment of neurasthenia and atherosclerosis, make it a compound of significant interest in scientific research .

生物活性

Araloside V is a pentacyclic triterpenoid saponin derived from the plant Aralia elata, which has been studied for its various biological activities. This compound is part of a larger class of saponins known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and antidiabetic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

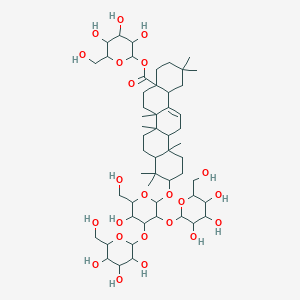

Chemical Structure and Properties

This compound has the chemical formula C54H88O23 and is classified under triterpenoid saponins. Its structure contributes significantly to its biological activities, particularly its interaction with various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C54H88O23 |

| Molecular Weight | 1,164.3 g/mol |

| Solubility | Soluble in ethanol |

Anti-Inflammatory Effects

Research has shown that this compound exhibits significant anti-inflammatory properties. A study investigating the effects of Aralia elata extracts on human umbilical vein endothelial cells (HUVECs) demonstrated that the extract could reduce the expression of adhesion molecules such as VCAM-1 and ICAM-1, which are crucial in inflammatory responses. The study indicated that treatment with this compound could attenuate inflammatory signaling pathways, including MAPK/ERK and PI3K/Akt pathways, thereby exerting a protective effect against inflammation-induced damage .

Antioxidant Activity

This compound has also been noted for its antioxidant properties. A synergistic study involving Araloside A (a related compound) and L-ascorbic acid revealed that their combination significantly enhanced cellular antioxidant defenses against oxidative stress induced by hydrogen peroxide in HEK293 cells. This suggests that this compound may similarly contribute to cellular protection by scavenging reactive oxygen species (ROS) and enhancing antioxidant enzyme activity .

Antidiabetic Potential

The inhibitory effects of this compound on α-glucosidase activity have been explored as a potential mechanism for managing postprandial hyperglycemia in diabetic patients. In vitro studies demonstrated that this compound could inhibit α-glucosidase, suggesting its utility in delaying carbohydrate digestion and absorption . The inhibition kinetics were analyzed using Lineweaver-Burk plots, indicating a competitive inhibition mechanism .

Case Study 1: Cardiovascular Protection

A comprehensive study focused on the cardiovascular protective effects of Aralia elata extracts highlighted the role of this compound in regulating inflammatory markers associated with cardiovascular diseases. The study found that treatment with the extract resulted in a significant reduction in inflammatory cytokines and improved endothelial function in LPS-stimulated HUVECs .

Case Study 2: Antioxidant Synergy

In another investigation, researchers examined the combined effects of Araloside A and L-ascorbic acid on oxidative stress markers. The results indicated that this combination not only improved cell viability but also significantly reduced markers of lipid peroxidation and protein carbonylation in cells exposed to oxidative stress .

特性

CAS番号 |

340963-86-2 |

|---|---|

分子式 |

C54H88O23 |

分子量 |

1105.3 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52?,53?,54?/m0/s1 |

InChIキー |

MROYUZKXUGPCPD-PQYZRRRPSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2CC=C4C3(CCC5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

物理的記述 |

Solid |

製品の起源 |

United States |

Q1: Where can Congmunoside V be found in the Aralia elata plant?

A1: Congmunoside V has been identified in various parts of the Aralia elata plant. Research indicates it's present in the root bark [, ], and notably, it has also been isolated from the leaves of the plant []. This finding is significant as it offers an alternative source for this bioactive compound.

Q2: What is the chemical structure of Congmunoside V?

A2: Congmunoside V is a triterpenoid saponin. While its complete spectroscopic data isn't detailed in the provided abstracts, its structure is revealed to be 3-O-{[β-D-glucopyranosyl(1→2)][β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl} oleanolic acid 28-O-β-D-glucopyranosyl ester []. This complex structure provides insight into its potential biological activities.

Q3: How can I quantify Congmunoside V in plant material?

A3: A validated method utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous determination of Congmunoside V and other related saponins in Aralia elata []. This method offers high sensitivity and accuracy for both qualitative and quantitative analysis.

Q4: Are there differences in the Congmunoside V content within the Aralia elata plant?

A4: Yes, research indicates varying concentrations of Congmunoside V in different parts of Aralia elata []. The root bark exhibits the highest content, followed by the leaves, then seeds, and lastly buds. This information is crucial for optimizing extraction processes and understanding the potential medicinal value of specific plant parts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。